

# Unveiling the Molecular Architecture of 1,8-Diiodonaphthalene: A Crystallographic Perspective

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## Compound of Interest

Compound Name: 1,8-Diiodonaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **1,8-diiodonaphthalene**, a molecule of significant interest due to the profound effects of steric strain on its geometry and intermolecular interactions. Understanding the precise three-dimensional arrangement of this compound is crucial for applications in materials science, organic synthesis, and as a scaffold in drug design. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and visualizes the critical molecular features and analytical workflow.

## Introduction

**1,8-Diiodonaphthalene** is a halogenated polycyclic aromatic hydrocarbon characterized by two bulky iodine atoms substituted on adjacent peri-positions of the naphthalene core. This substitution pattern induces significant steric hindrance, forcing the molecule to adopt a distorted, non-planar conformation. X-ray crystallography provides the definitive method to elucidate the precise bond lengths, bond angles, and torsion angles that define its unique structure. The data presented herein is based on the crystallographic information deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 101284.

## Crystallographic Data

The crystal structure of **1,8-diiodonaphthalene** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear and concise reference.

## Table 1: Crystal Data and Structure Refinement Details

| Parameter                       | Value   |
|---------------------------------|---|
| Empirical formula               | C <sub>10</sub> H <sub>6</sub> I <sub>2</sub> |
| Formula weight                  | 379.96  |
| Temperature                     | 293(2) K                                      |
| Wavelength                      | 0.71073 Å                                     |
| Crystal system                  | Monoclinic                                    |
| Space group                     | P2 <sub>1</sub> /c                            |
| Unit cell dimensions            |   |
| a                               | 8.354(2) Å                                    |
| b                               | 10.034(2) Å                                   |
| c                               | 12.983(3) Å                                   |
| α                               | 90°   |
| β                               | 108.34(3)°                                    |
| γ                               | 90°   |
| Volume                          | 1032.0(4) Å <sup>3</sup>                      |
| Z                               | 4   |
| Calculated density              | 2.446 Mg/m <sup>3</sup>                       |
| Absorption coefficient          | 6.559 mm <sup>-1</sup>                        |
| F(000)                          | 688   |
| Crystal size                    | 0.40 x 0.20 x 0.10 mm                         |
| Theta range for data collection | 2.33 to 27.00°                                |
| Index ranges                    | -10 ≤ h ≤ 10, -12 ≤ k ≤ 0, -16 ≤ l ≤ 0        |
| Reflections collected           | 4488  |
| Independent reflections         | 2244 [R(int) = 0.0453]                        |

|                                   |   |
|-----------------------------------|---|
| Completeness to theta = 27.00°    | 99.8 %                                      |
| Absorption correction             | Empirical                                   |
| Max. and min. transmission        | 0.548 and 0.211                             |
| Refinement method                 | Full-matrix least-squares on F <sup>2</sup> |
| Data / restraints / parameters    | 2244 / 0 / 109                              |
| Goodness-of-fit on F <sup>2</sup> | 1.053                                       |
| Final R indices [I>2sigma(I)]     | R1 = 0.0336, wR2 = 0.0772                   |
| R indices (all data)              | R1 = 0.0526, wR2 = 0.0841                   |
| Largest diff. peak and hole       | 0.685 and -0.732 e.Å <sup>-3</sup>          |

**Table 2: Selected Bond Lengths (Å)**

| Atom 1 | Atom 2 | Length (Å) |
|--------|--------|------------|
| I(1)   | C(1)   | 2.103(4)   |
| I(2)   | C(8)   | 2.101(4)   |
| C(1)   | C(2)   | 1.372(6)   |
| C(1)   | C(9)   | 1.419(6)   |
| C(2)   | C(3)   | 1.401(7)   |
| C(3)   | C(4)   | 1.365(7)   |
| C(4)   | C(10)  | 1.411(6)   |
| C(5)   | C(6)   | 1.362(7)   |
| C(5)   | C(10)  | 1.416(6)   |
| C(6)   | C(7)   | 1.398(7)   |
| C(7)   | C(8)   | 1.373(6)   |
| C(8)   | C(9)   | 1.417(6)   |
| C(9)   | C(10)  | 1.422(6)   |

**Table 3: Selected Bond Angles (°)**

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|--------|--------|--------|-----------|
| C(2)   | C(1)   | C(9)   | 120.0(4)  |
| C(2)   | C(1)   | I(1)   | 120.3(3)  |
| C(9)   | C(1)   | I(1)   | 119.7(3)  |
| C(1)   | C(2)   | C(3)   | 120.9(5)  |
| C(4)   | C(3)   | C(2)   | 120.1(5)  |
| C(3)   | C(4)   | C(10)  | 121.2(5)  |
| C(6)   | C(5)   | C(10)  | 121.1(5)  |
| C(5)   | C(6)   | C(7)   | 120.2(5)  |
| C(8)   | C(7)   | C(6)   | 120.8(5)  |
| C(7)   | C(8)   | C(9)   | 120.1(4)  |
| C(7)   | C(8)   | I(2)   | 120.0(3)  |
| C(9)   | C(8)   | I(2)   | 119.9(3)  |
| C(10)  | C(9)   | C(1)   | 121.8(4)  |
| C(10)  | C(9)   | C(8)   | 119.1(4)  |
| C(1)   | C(9)   | C(8)   | 119.1(4)  |
| C(4)   | C(10)  | C(5)   | 121.5(4)  |
| C(4)   | C(10)  | C(9)   | 119.3(4)  |
| C(5)   | C(10)  | C(9)   | 119.2(4)  |

**Table 4: Selected Torsion Angles (°)**

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|--------|--------|--------|--------|-----------|
| I(1)   | C(1)   | C(9)   | C(8)   | -2.9(5)   |
| I(1)   | C(1)   | C(9)   | C(10)  | 176.2(3)  |
| C(2)   | C(1)   | C(9)   | C(8)   | 176.8(4)  |
| C(2)   | C(1)   | C(9)   | C(10)  | -4.1(7)   |
| I(2)   | C(8)   | C(9)   | C(1)   | 3.0(5)    |
| I(2)   | C(8)   | C(9)   | C(10)  | -176.1(3) |
| C(7)   | C(8)   | C(9)   | C(1)   | -176.7(4) |
| C(7)   | C(8)   | C(9)   | C(10)  | 4.2(7)    |

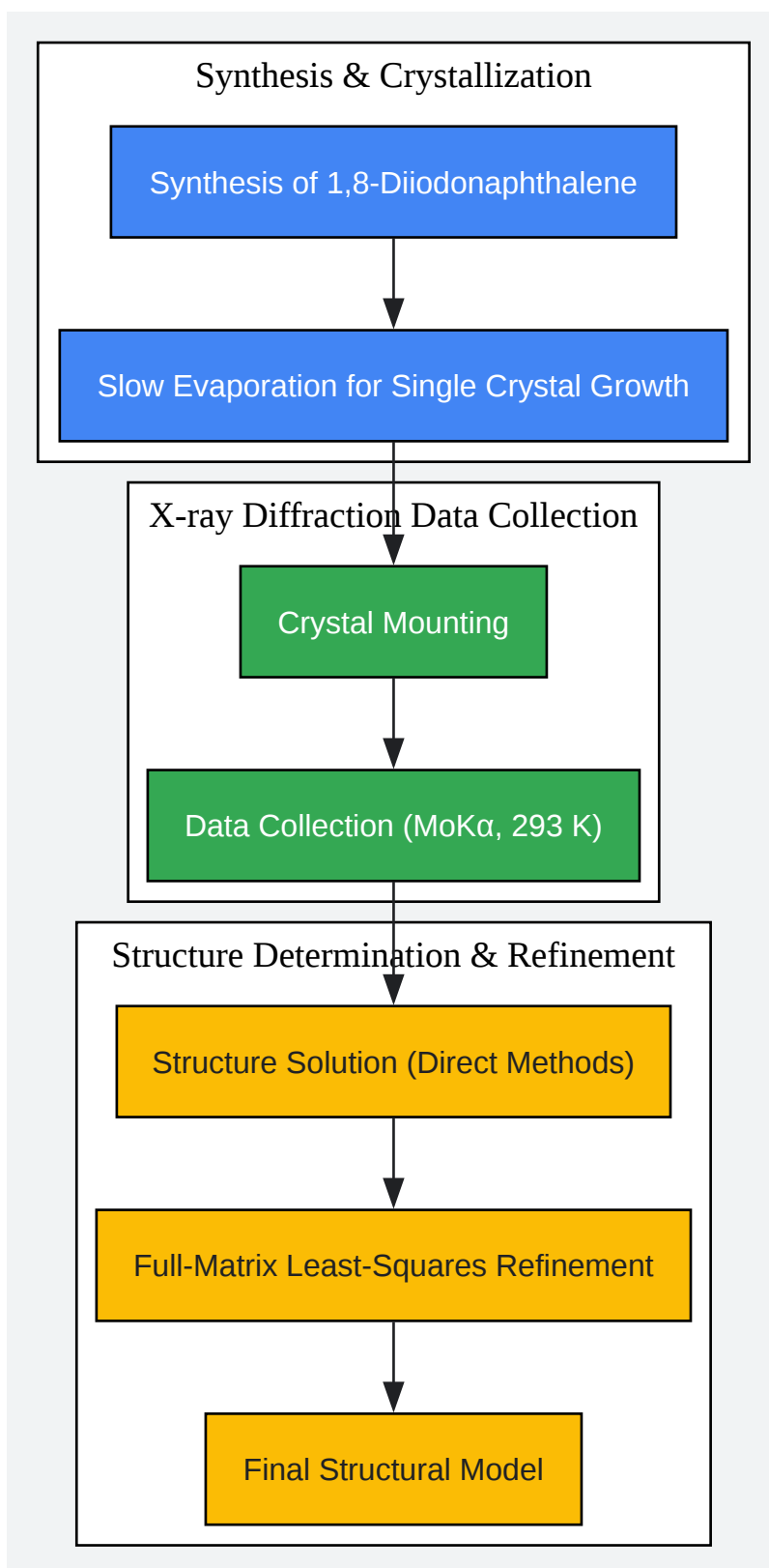
## Experimental Protocols

The determination of the crystal structure of **1,8-diiodonaphthalene** involved the following key steps:

- a) Synthesis and Crystallization: **1,8-Diiodonaphthalene** was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent, such as ethanol or a mixture of hexane and ethyl acetate.
- b) X-ray Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected on a diffractometer equipped with a graphite-monochromated MoK $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ) at a temperature of 293(2) K. A series of  $\omega$  and  $\phi$  scans were performed to cover a significant portion of the reciprocal space.
- c) Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. An empirical absorption correction was applied to the data.

## Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of **1,8-diiodonaphthalene**.



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Experimental workflow for the crystal structure analysis.  
Molecular structure showing steric strain between iodine atoms.

## Discussion

The crystal structure of **1,8-diiodonaphthalene** reveals significant distortions from an idealized planar naphthalene core. The steric repulsion between the two large iodine atoms forces them out of the mean plane of the naphthalene ring, as evidenced by the C(2)-C(1)-C(9)-C(8) and C(7)-C(8)-C(9)-C(1) torsion angles of approximately  $176.8^\circ$  and  $-176.7^\circ$ , respectively. This deviation from planarity is a direct consequence of minimizing the intramolecular I...I repulsion. The I(1)...I(2) intramolecular distance is also a critical parameter, and its value, shorter than the sum of the van der Waals radii of two iodine atoms, is indicative of the severe steric strain in the molecule.

The bond lengths and angles within the naphthalene core are also influenced by this steric strain, although to a lesser extent. The C-I bond lengths are within the expected range for aryl iodides. The overall molecular packing in the crystal is governed by a combination of van der Waals forces and potential weak halogen...halogen or halogen... $\pi$  interactions, contributing to the stability of the crystal lattice.

## Conclusion

The single-crystal X-ray diffraction analysis of **1,8-diiodonaphthalene** provides a detailed and quantitative understanding of its molecular structure. The data clearly demonstrates the significant impact of steric hindrance on the geometry of the molecule, leading to a distorted, non-planar conformation. This structural information is fundamental for researchers and scientists in tailoring the properties of **1,8-diiodonaphthalene**-based materials and for drug development professionals in designing molecules with specific three-dimensional architectures. The provided experimental protocols serve as a valuable reference for similar crystallographic studies.

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